

Kobe2602 Antitumor Efficacy Data Summary

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Compound Focus: **kobe2602**

Cat. No.: S548386

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| Experimental Model | Ras Mutation Context | Key Efficacy Findings / Metrics | Experimental Protocol Overview |
|--|-----------------------|--|--|
| H-ras ^{G12V} - Transformed NIH 3T3 Cells (In vitro) | H-Ras (Oncogenic) | IC ₅₀ : ~1.4 µM for inhibition of anchorage-independent growth (colony formation in soft agar) [1]. | Cells were treated with compounds for 24-72 hours. Colony formation was assessed in soft agar, a standard assay for transformed cell growth [1]. |
| PANC-1 Cells (In vitro) | K-Ras ^{G12V} | Inhibited growth [2]. | Cell proliferation assay. |
| HT1080 Cells (In vitro) | N-Ras ^{Q61L} | Inhibited growth [2]. | Cell proliferation assay. |
| HCT116 Cells (In vitro) | K-Ras ^{G13D} | Inhibited growth [2]. | Cell proliferation assay. |
| SW480 Xenograft Model (In vivo) | K-Ras ^{G12V} | ~40-50% inhibition of tumor growth after 17 days of oral administration (80 mg/kg) [1] [2]. | Female athymic nude mice were implanted with human colon carcinoma SW480 cells. Kobe2602 was administered orally, five days a week [1]. |

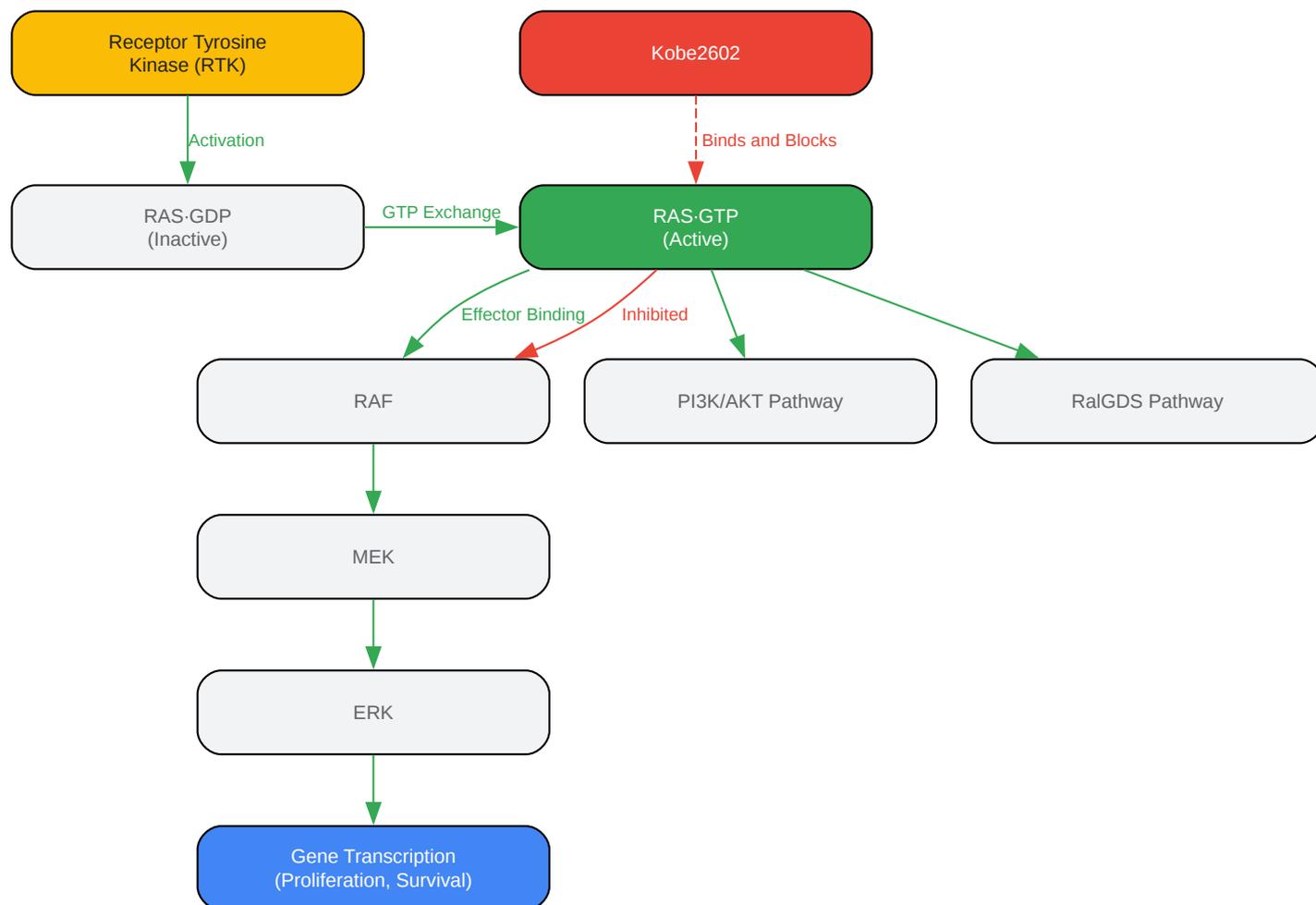
Mechanism of Action and Experimental Protocols

Kobe2602 exerts its antitumor effects by directly targeting the Ras protein itself. Its discovery and validation involved several key experimental approaches.

Molecular Mechanism and Primary Target

- **Target:** **Kobe2602** is a **Ras-Raf interaction inhibitor**. It binds to a surface pocket on GTP-bound Ras, blocking its interaction with effector proteins like c-Raf-1 [1] [3].
- **Binding Affinity:** The inhibition constant (K_i) for disrupting the H-Ras-GTP and c-Raf-1 RBD (Ras-binding domain) interaction is **149 μM** [1] [4] [5]. This moderate affinity demonstrated that targeting this pocket was pharmacologically feasible.
- **Downstream Effects:** Treatment with **Kobe2602** in cells leads to reduced activation of key Ras effector pathways, including **phosphorylation of MEK and ERK** (MAPK pathway) and levels of **phosphorylated Akt and RalA-GTP** [1].

The following diagram illustrates the mechanism of **Kobe2602** within the Ras signaling pathway:



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Key Experimental Workflows

The data in the summary table was generated through standard preclinical assays:

- **In Vitro Binding Assay:** The direct inhibition of the Ras-Raf interaction was measured using purified proteins. The Ras-binding domain (RBD) of c-Raf-1 was used to pull down GTP-bound Ras (H-Ras·GTP) in the presence of increasing concentrations of **Kobe2602**, allowing for the calculation of the inhibition constant (K_i) [1].

- **Cellular Pathway Analysis (Western Blot):** To confirm the compound's activity in cells, researchers treated Ras-transformed NIH 3T3 cells with **Kobe2602**. They then lysed the cells and used antibodies to detect levels of total and phosphorylated (active) MEK and ERK, showing downregulation of the pathway [1].
- **Soft Agar Colony Formation Assay:** This is a gold-standard test for transformation and anchorage-independent growth, a hallmark of cancer. Cells were suspended in a semi-solid agar medium containing **Kobe2602**. The number of colonies formed after 1-3 weeks was counted to determine the IC₅₀ value [1].
- **In Vivo Xenograft Study:** The in vivo efficacy was tested in an animal model. Human cancer cells (SW480) were implanted under the skin of immunodeficient mice. Once tumors formed, mice were orally dosed with **Kobe2602** or a control vehicle. Tumor volume was measured regularly to calculate percent growth inhibition [1].

Context in Ras-Targeted Therapy Development

Kobe2602 represents an important **proof-of-concept** in the long-standing challenge of directly inhibiting Ras [6]. It showed that small molecules could disrupt Ras-effector interactions and have antitumor activity in vivo.

However, it is crucial to note that **Kobe2602** is a **research-grade tool compound**, and its **potency is relatively low** (K_i in the micromolar range) compared to modern clinical standards. The field has since advanced significantly with the approval of **KRAS(G12C)-specific inhibitors** like sotorasib, which covalently bind to a specific mutant form of KRAS with much higher potency and specificity [7] [6].

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